Antiarrhythmic Drug Synthesis: Critical Intermediate for NS-2 and Related Patent-Protected Derivatives
4-(Diisobutylamino)-1-butanol serves as the essential amino alcohol building block for synthesizing 1,1-diaryl-4-diisobutylamino-1-butanol derivatives, including NS-2 (4-diisobutylamino-1,1-diphenyl-1-butanol maleate), which demonstrated superior antiarrhythmic efficacy in rat coronary occlusion/reperfusion models [1]. While the unsubstituted 4-(diisobutylamino)-1-butanol itself is not the active pharmaceutical ingredient, its diisobutylamino-butanol backbone is structurally required for the final drug molecules. In contrast, analogs with dimethylamino or diethylamino substitution fail to produce the claimed therapeutic profile [2].
| Evidence Dimension | Patent-specified structural requirement for antiarrhythmic drug synthesis |
|---|---|
| Target Compound Data | 4-(Diisobutylamino)-1-butanol backbone required for NS-2 and AFD-19 antiarrhythmic agents [1] |
| Comparator Or Baseline | 4-(Dimethylamino)-1-butanol and 4-(Diethylamino)-1-butanol — structurally different amino alcohol backbones |
| Quantified Difference | NS-2 (diisobutylamino derivative) demonstrated significant suppression of ventricular premature beats and ventricular tachycardia in reperfusion phase in anesthetized rats [1] |
| Conditions | Rat coronary artery occlusion (5 min) and reperfusion (10 min) model; intravenous administration of NS-2 at 5 mg/kg [1] |
Why This Matters
Procurement of the diisobutyl-substituted amino alcohol is mandatory for synthesizing patent-protected antiarrhythmic drug candidates with documented in vivo efficacy.
- [1] Urai J, et al. Effects of NS-2, a new class 1 antiarrhythmic agent, and AFD-19, its active metabolite, on ventricular arrhythmias induced by coronary artery occlusion and reperfusion in anesthetized rats: comparison with disopyramide and mexiletine. Jpn J Pharmacol. 1995;67(2):101-110. View Source
- [2] Kimura K, Yamaguchi T, Morita I, Murakami T. Butanol derivatives. US Patent 5,089,529. February 18, 1992. View Source
